BenchChemオンラインストアへようこそ!

5-Chloro-3-(2-fluorophenyl)-1,2-oxazole-4-carbaldehyde

Medicinal Chemistry Physicochemical Profiling Lead Optimization

5-Chloro-3-(2-fluorophenyl)-1,2-oxazole-4-carbaldehyde (CAS 1188135-55-8) is a disubstituted isoxazole building block bearing a reactive C4-aldehyde handle, a C5-chloro leaving group, and a C3-(2-fluorophenyl) motif. The compound is commercially available at >98% purity (HPLC) and serves as a key intermediate in medicinal chemistry programs targeting anticancer, anti-inflammatory, and antimicrobial isoxazole-carboxamide libraries.

Molecular Formula C10H5ClFNO2
Molecular Weight 225.60 g/mol
CAS No. 1188135-55-8
Cat. No. B6346133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-(2-fluorophenyl)-1,2-oxazole-4-carbaldehyde
CAS1188135-55-8
Molecular FormulaC10H5ClFNO2
Molecular Weight225.60 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NOC(=C2C=O)Cl)F
InChIInChI=1S/C10H5ClFNO2/c11-10-7(5-14)9(13-15-10)6-3-1-2-4-8(6)12/h1-5H
InChIKeyQGCNBDQJCXKJKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3-(2-fluorophenyl)-1,2-oxazole-4-carbaldehyde (CAS 1188135-55-8): Core Synthetic Utility & Molecular Profile for Procurement Scoping


5-Chloro-3-(2-fluorophenyl)-1,2-oxazole-4-carbaldehyde (CAS 1188135-55-8) is a disubstituted isoxazole building block bearing a reactive C4-aldehyde handle, a C5-chloro leaving group, and a C3-(2-fluorophenyl) motif . The compound is commercially available at >98% purity (HPLC) and serves as a key intermediate in medicinal chemistry programs targeting anticancer, anti-inflammatory, and antimicrobial isoxazole-carboxamide libraries [1]. Its ortho-fluorine substitution distinguishes it from para- or meta-substituted analogues by modulating both electronic character and steric demand at the 3-aryl position, a factor that directly impacts downstream target binding and pharmacokinetics in fluorophenyl-isoxazole series [1].

Why Generic 5-Chloro-3-aryl-isoxazole-4-carbaldehydes Are Not Interchangeable: Substituent-Specific Reactivity and Biological Performance


Within the 5-chloro-3-aryl-isoxazole-4-carbaldehyde class, the nature and position of the aryl substituent critically dictate the compound's reactivity in nucleophilic substitution and cross-coupling reactions, as well as the biological profile of the final derivatives [1]. For instance, the ortho-fluorine atom in 5-chloro-3-(2-fluorophenyl)-1,2-oxazole-4-carbaldehyde introduces both an electron-withdrawing effect and a unique steric environment that cannot be replicated by the 4-fluorophenyl (para) analog or the non-fluorinated phenyl parent [2]. Published medicinal chemistry campaigns on fluorophenyl-isoxazole-carboxamides demonstrate that even a positional shift of the fluorine atom from the ortho to the para position results in substantially altered IC50 values, COX selectivity ratios, and antimicrobial MICs [2]. Consequently, substituting this specific aldehyde with a commercially more common regioisomer risks degrading the structure-activity relationship (SAR) and losing the biological potency engineered into a lead series.

Quantitative Differentiation of 5-Chloro-3-(2-fluorophenyl)-1,2-oxazole-4-carbaldehyde vs. Closest Structural Analogs


Positional Fluorine Effect on Calculated Lipophilicity: 2-Fluorophenyl vs. 4-Fluorophenyl Regioisomers

The ortho-fluorine arrangement in the target compound directly influences the computed lipophilicity, a key parameter for membrane permeability and target engagement. The 5-chloro-3-(2-fluorophenyl) regioisomer (target compound) exhibits a calculated LogP of approximately 2.8 , compared to a LogP of 2.6 for its 5-chloro-3-(4-fluorophenyl) analogue [1]. This difference is attributable to the intramolecular electronic interaction between the ortho-fluorine and the isoxazole ring system, which reduces the effective hydrogen-bond acceptor capacity of the heterocycle relative to the para-substituted analogue. The greater lipophilicity of the 2-fluorophenyl isomer suggests higher passive membrane permeability, which correlates with the observation that fluorophenyl-isoxazole derivatives bearing ortho-substitution patterns achieve potent intracellular target engagement in whole-cell antiproliferative assays [2].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Purity and Batch Reproducibility: Enabling Quantitative SAR vs. Inconsistent Analog Supply

The target compound is routinely manufactured and supplied at a certified purity of 98% (HPLC), with batch-specific QC data available . In contrast, structurally analogous 5-chloro-3-aryl-isoxazole-4-carbaldehydes, such as the 3-(furan-2-yl) or 3-(thiophen-2-yl) variants, are commonly offered at only 95% purity and without guaranteed batch-to-batch consistency . The 3% purity differential (98% vs. 95%) translates to a 2.5-fold lower maximum impurity burden, which is critical when the aldehyde is used as a limiting reagent in multi-step library syntheses where trace electrophilic impurities can cap yields or generate byproducts that confound biological assay interpretation [1].

Chemical Procurement Synthetic Reproducibility Lead Optimization

Proven Versatility in Oxazole-Isoxazole Isomerization: A Distinct Synthetic Advantage

The 5-chloro substituent on the isoxazole ring of the target compound enables a unique Fe(II)-catalyzed domino isomerization to oxazole-4-carboxylic acid derivatives under controlled conditions, a transformation that is inaccessible to 5-unsubstituted or 5-alkyl analogues [1]. Specifically, 5-chloro-3-aryl-isoxazole-4-carbaldehydes can be converted to the corresponding 5-methoxyisoxazole intermediates, which then undergo thermal or catalytic isomerization to oxazole-4-carboxylates in high yield. While the 4-fluorophenyl analogue (CAS 1188228-73-0) has been explicitly demonstrated to participate in this reaction with a 74% yield for the methoxy displacement step [1], the 2-fluorophenyl variant (target compound) offers the additional synthetic value of furnishing oxazole products with an ortho-fluorine handle for subsequent metalation or cross-coupling chemistry, a position known to direct ortho-lithiation more effectively than para-fluorine [2].

Synthetic Methodology Heterocyclic Chemistry Late-Stage Functionalization

Bioisosteric Advantage of 2-Fluorophenyl over 2-Chlorophenyl in Anticancer Isoxazole Series

In a focused SAR study of fluorophenyl-isoxazole-carboxamide derivatives, the 2-fluorophenyl-containing compound (2b) exhibited an IC50 of 0.11 ± 0.10 µg/mL against HeLa cervical cancer cells, representing a potency surpassing that of the clinical anticancer drug doxorubicin in the same assay [1]. Although the specific aldehyde was used as a precursor to the carboxylic acid, the ortho-fluorine substitution pattern is the critical pharmacophoric element retained in the final active compound. When the 2-fluorophenyl group is replaced by a 2-chlorophenyl moiety—a common bioisosteric substitution in medicinal chemistry—the antiproliferative activity in analogous isoxazole series drops significantly, with reported IC50 values often exceeding 10 µg/mL [2]. This is attributed to the superior hydrogen-bond acceptor capability of fluorine versus chlorine, as well as fluorine's ability to modulate the pKa of adjacent functional groups on the isoxazole ring [2]. Thus, procuring the 2-fluorophenyl building block, rather than its 2-chlorophenyl or unsubstituted phenyl counterparts, is essential for maintaining the sub-micromolar anticancer activity observed in lead compounds.

Anticancer Drug Discovery Bioisosterism Structure-Activity Relationship

High-Value Application Scenarios for 5-Chloro-3-(2-fluorophenyl)-1,2-oxazole-4-carbaldehyde


Synthesis of ortho-Fluorophenyl-Isoxazole-Carboxamide Anticancer Leads with Sub-Micromolar HeLa Activity

Medicinal chemistry teams pursuing isoxazole-based anticancer agents should prioritize this aldehyde as the entry point to 2-fluorophenyl-isoxazole-4-carboxylic acid. Subsequent HATU-mediated coupling with substituted anilines yields carboxamide derivatives that have demonstrated IC50 values as low as 0.11 µg/mL against HeLa cervical cancer cells, outperforming doxorubicin in parallel assays [1]. The ortho-fluorine is essential for this potency; switching to the para-fluoro or unsubstituted phenyl building blocks results in a significant loss of activity consistent with established SAR for this chemotype [1].

Fe(II)-Catalyzed Scaffold-Hopping to ortho-Fluorophenyl-Oxazole-4-Carboxylates for Kinase Inhibitor Libraries

This aldehyde serves as a privileged starting material for the synthesis of oxazole-4-carboxylic acid derivatives via a controlled Fe(II)-catalyzed domino isomerization [2]. The resulting 2-(2-fluorophenyl)oxazole-4-carboxylate scaffold is a validated kinase hinge-binding motif. The ortho-fluorine substituent not only enhances metabolic stability but also facilitates further late-stage diversification through directed ortho-metalation (DoM), enabling the construction of highly decorated oxazole libraries for screening against tyrosine kinase and cyclin-dependent kinase targets [3].

Agrochemical Intermediate for Fluorophenyl-Isoxazole Herbicide Analogs

The 3-(2-fluorophenyl)isoxazole substructure is a recognized pharmacophore in protoporphyrinogen oxidase (PPO) inhibitor herbicides [4]. This aldehyde provides a direct synthetic route to PPO-targeting candidates through sequential aldehyde homologation and heterocycle annulation. The presence of the C5-chloro group allows for late-stage diversification via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling, differentiating it from the more common 3-phenyl-5-methylisoxazole herbicide intermediates and enabling the exploration of novel IP-protected chemical space [4].

Covalent Inhibitor Warhead Design Leveraging the Reactive C4-Aldehyde Moiety

The electrophilic C4-aldehyde group, when retained in final compounds or used to generate reactive imine intermediates, can form reversible covalent bonds with catalytic cysteine or lysine residues in target enzymes [5]. This property is being exploited in the design of covalent inhibitors for cysteine proteases and the SARS-CoV-2 main protease (Mpro). The 2-fluorophenyl substituent enhances non-covalent binding affinity and selectivity for the target enzyme before covalent bond formation. Using this specific aldehyde ensures that the ortho-fluorine-mediated binding pose is preserved, a critical factor in achieving target residence times superior to those of des-fluoro or para-fluoro analogues [5].

Quote Request

Request a Quote for 5-Chloro-3-(2-fluorophenyl)-1,2-oxazole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.